N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide
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Overview
Description
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide is an organic compound that integrates a benzo[f][1,4]oxazepine core with a pyrrole moiety. This structure suggests it may exhibit a range of biological activities due to the pharmacophoric features of the benzo[f][1,4]oxazepine and pyrrole.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting from a substituted benzoic acid, cyclization with a suitable amine yields the benzo[f][1,4]oxazepinone core.
Nucleophilic addition of a 2-aminoethyl group followed by amidation with 1H-pyrrole-1-yl acetic acid completes the synthesis.
Industrial Production Methods: For large-scale production, optimizing solvent choices, reaction times, and purification processes ensures maximal yield and purity. Catalysts or alternative routes may be explored for efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It may undergo oxidative transformations, especially on the pyrrole ring.
Reduction: : Reductive conditions may convert the oxo group to a hydroxyl.
Substitution: : Halogenation or nitration reactions are plausible on the aromatic ring.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2.
Reduction: : NaBH4, LiAlH4.
Substitution: : Halogenating agents like Br2 or nitrating mixtures like HNO3/H2SO4.
Major Products
Oxidation of the pyrrole yields N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,5-dihydroxypyrrol-1-yl)acetamide.
Reduction converts the oxo group to a hydroxyl group.
Substitution yields compounds like N-(2-(3-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide.
Scientific Research Applications
Chemistry: : As an intermediate in organic synthesis, it could help develop novel heterocyclic compounds.
Biology: : Potential utility in biochemical assays for enzyme inhibition or interaction studies.
Medicine: : Investigating its pharmacological profile for anticancer, antimicrobial, or anti-inflammatory activities.
Industry: : Potentially useful as a precursor in synthesizing more complex chemical entities.
Mechanism of Action
Molecular Targets: : The benzo[f][1,4]oxazepine core suggests potential interaction with central nervous system receptors or enzymes.
Pathways: : It may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: : N-(2-benzoxazolyl)-acetamide, N-(2-(3-oxo-3,4-dihydroquinoxalin-6-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide.
Uniqueness: : The integration of the benzo[f][1,4]oxazepine core with the pyrrole moiety may offer unique biological properties, potentially enhancing its therapeutic profile compared to related compounds.
Properties
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-pyrrol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(12-19-8-3-4-9-19)18-7-10-20-11-14-5-1-2-6-15(14)23-13-17(20)22/h1-6,8-9H,7,10-13H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZMYWKWQSFQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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